![molecular formula C7H6N4O2 B12510822 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B12510822.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids. For example, the reaction of 3-methylpyrazine-2-carboxylic acid with hydrazine hydrate in the presence of ethanol under reflux conditions can yield the desired triazolopyrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Research: The compound serves as a scaffold for the design and synthesis of novel drug candidates.
Industrial Applications: It is utilized in the synthesis of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting the growth of cancer cells . Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound is used as an intermediate in the synthesis of pharmaceuticals such as Sitagliptin.
1,2,4-Triazole Derivatives: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group, which can be further modified to create a variety of derivatives. Its ability to inhibit multiple kinases and its potential as a scaffold for drug design make it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6N4O2 |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6/h2-3H,1H3,(H,12,13) |
Clave InChI |
IYTCTHUHIDNGSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C=C(N=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
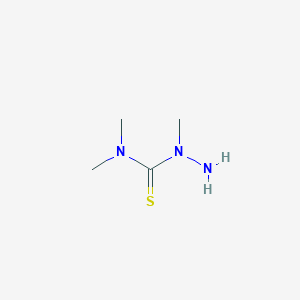

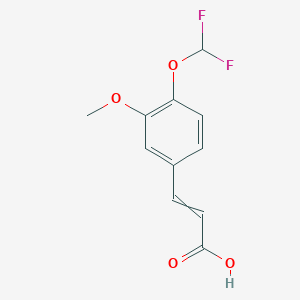
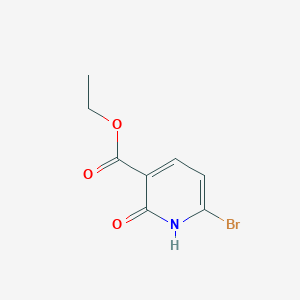
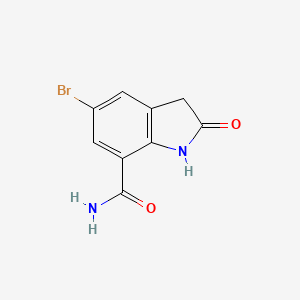
![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)

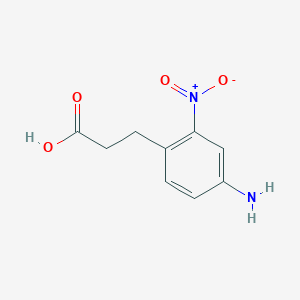
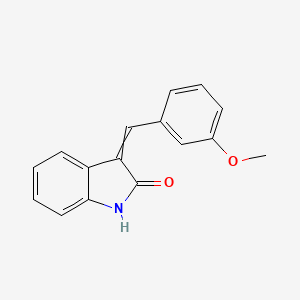
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)

